molecular formula C8H16N2O2S2 B3956799 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione

3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione

Cat. No.: B3956799
M. Wt: 236.4 g/mol
InChI Key: TUHIJMLTEUDXRB-UHFFFAOYSA-N
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Description

3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione is a synthetic organic compound designed for advanced chemical and biochemical research. Its molecular structure, which incorporates a dimethylaminothioxomethyl group linked to a methylthiolane-dione scaffold, suggests potential as a versatile intermediate in organic synthesis and a candidate for investigating novel pharmacological pathways. The presence of sulfur and nitrogen-based functional groups in its architecture may facilitate interactions with various biological targets, including enzymes and receptors. This makes it a compound of significant interest for developing new therapeutic agents and probing complex biochemical mechanisms. Researchers can utilize this reagent to explore its applications in areas such as medicinal chemistry, drug discovery, and chemical biology. It is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1-dimethyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-8(9-7(13)10(2)3)4-5-14(11,12)6-8/h4-6H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHIJMLTEUDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a thioxomethylating agent to form the dimethylamino thioxomethyl intermediate. This intermediate is then reacted with a thiolane derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione involves its interaction with specific molecular targets. The dimethylamino and thioxomethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The thiolane ring structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name (CAS No.) Molecular Formula Key Substituents Molecular Weight (g/mol) Purity (%)
Target Compound (Not specified) Likely C₉H₁₅N₃O₂S₂ 3-{[(Dimethylamino)thioxomethyl]amino}, 3-methylthiolane-1,1-dione Estimated ~285.4 N/A
3-{[3-(Dimethylamino)propyl]amino}-1λ⁶-thiolane-1,1-dione dihydrochloride (1203372-93-3) C₉H₂₂Cl₂N₂O₂S 3-(Dimethylaminopropyl)amino, dihydrochloride salt 293.25 98
Methyl(3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride (5553-29-7) C₆H₁₄ClNO₂S 3-Methyl, methylamino 199.69 N/A
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (303992-20-3) C₁₁H₁₅NO₃S 4-Methoxyphenylamino 241.31 N/A
rel-(3R,4S)-3-(4-Fluoro-3-methylbenzenesulfonyl)-4-{[2-(4-methoxyphenyl)ethyl]amino}-1λ⁶-thiolane-1,1-dione C₂₀H₂₃FN₂O₅S₂ 4-Fluoro-3-methylbenzenesulfonyl, 2-(4-methoxyphenyl)ethylamino 466.53 N/A

Key Observations :

  • Substituent Diversity: The target compound’s thioxomethylamino group (C=S-NR₂) distinguishes it from analogs with alkylamino (e.g., ), arylaminos (e.g., ), or sulfonyl-linked substituents (e.g., ).
  • Electronic Effects : The thioamide group in the target compound may enhance π-stacking interactions or alter redox properties compared to carboxamide analogs.

Analytical Characterization

  • Purity and Methods : Compound 1203372-93-3 is characterized by NMR, HPLC, and LC-MS , which are standard for confirming the identity and purity of such derivatives. The target compound would require similar rigorous analysis.

Biological Activity

3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione is a complex organic compound with significant potential in biological applications. Its molecular formula is C8H16N2O2S2, and it has a molecular weight of approximately 236.35 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The compound's structure includes:

  • Dimethylamino group : This functional group is known for its role in enhancing solubility and biological interactions.
  • Thioxomethyl moiety : This component may play a crucial role in the compound's reactivity and interaction with biological targets.
  • Thiolane ring : The cyclic structure enhances stability and may facilitate membrane penetration.

The biological activity of this compound is attributed to its interaction with various biomolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially leading to reduced activity in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising antimicrobial properties.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in annexin V-positive cells, confirming its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound disrupts mitochondrial membrane potential in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
3-DimethylaminopropylamineC5H14N2AntimicrobialCommonly used in organic synthesis
ThioacetamideC2H5NSHepatotoxicityKnown for its toxic effects on liver cells
Dimethyl sulfideC2H6SAntifungalExhibits antifungal properties

The unique combination of the thioxomethyl group and dimethylamino functionality in this compound distinguishes it from other compounds, potentially enhancing its biological activity.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic potential and safety profile of the compound in animal models.
  • Mechanistic Elucidation : Further studies are needed to fully understand the molecular pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating variations in chemical structure to optimize efficacy and reduce toxicity.

Q & A

Q. What are the key synthetic challenges in preparing 3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione, and how can reaction conditions be optimized?

The synthesis of thietane derivatives typically involves multi-step pathways, such as thietane ring formation followed by functionalization with amino and thioxomethyl groups. Key challenges include controlling regioselectivity during ring substitution and avoiding side reactions (e.g., ring-opening under acidic/basic conditions). Optimization strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) reduce unwanted side reactions during thiolane ring functionalization .
  • Catalytic systems : Use of Et3N as a base to stabilize intermediates and improve yield .
  • In-situ monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns on the thietane ring and dimethylamino-thioxomethyl group. For example, downfield shifts in <sup>1</sup>H NMR (~δ 3.5–4.0 ppm) indicate proximity to electron-withdrawing sulfonyl groups .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the methylthiolane and dimethylamino groups .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> ion matching C8H15N2O2S2).

Advanced Research Questions

Q. How can researchers experimentally probe the compound’s mechanism of action in enzyme inhibition or receptor binding studies?

  • Kinetic assays : Measure inhibition constants (Ki) for enzymes like sulfotransferases or cytochrome P450 isoforms using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with target receptors .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses, guided by crystallographic data from structurally related thietane derivatives .

Q. What strategies resolve contradictions in reported reactivity data for thietane derivatives, such as unexpected ring-opening or dimerization?

  • Controlled reaction screening : Systematic variation of solvents (e.g., THF vs. DMF) and additives (e.g., LiCl for stabilizing intermediates) .
  • Isolation of intermediates : Trapping transient species (e.g., sulfenic acids) with organophosphines or thioureas .
  • Comparative DFT studies : Analyze energy barriers for ring-opening vs. substitution pathways using Gaussian or ORCA software .

Q. How does the compound’s thietane ring conformation influence its biological activity compared to structurally related analogs?

  • Conformational analysis : NMR NOESY reveals gauche or anti-periplanar arrangements of substituents, impacting steric interactions with biological targets .
  • SAR studies : Compare bioactivity of analogs (e.g., 3-{[4-(hydroxymethyl)pyrimidin-2-yl]amino}-1λ<sup>6</sup>-thiolane-1,1-dione) to identify critical functional groups .
  • Crystal structure overlays : Superimpose X-ray data with analogs to correlate ring puckering (e.g., envelope vs. twist conformations) with activity .

Q. What experimental approaches validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Forced degradation studies : Expose the compound to pH extremes (1–13) and elevated temperatures (40–60°C), monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma at 37°C to assess hydrolysis or protein binding .
  • Solid-state stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal decomposition .

Methodological Guidance for Data Interpretation

Q. How should researchers design dose-response studies to minimize off-target effects in cellular assays?

  • Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture EC50/IC50 values.
  • Counter-screens : Test against unrelated enzymes (e.g., kinases or proteases) to confirm selectivity .
  • Negative controls : Include structurally similar but inactive analogs (e.g., 3-methylthiolane-1,1-dione without the dimethylamino-thioxomethyl group) .

Q. What statistical methods are recommended for analyzing discrepancies in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch variability in synthesis or cell culture conditions.
  • Grubbs’ test : Identify and exclude outliers in replicate measurements.
  • Principal component analysis (PCA) : Distinguish experimental noise from biologically significant variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione
Reactant of Route 2
3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione

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